Boc-N-methyl-L-threonine Boc-N-methyl-L-threonine
Brand Name: Vulcanchem
CAS No.: 101759-72-2
VCID: VC21543838
InChI: InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1
SMILES: CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol

Boc-N-methyl-L-threonine

CAS No.: 101759-72-2

VCID: VC21543838

Molecular Formula: C10H19NO5

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Boc-N-methyl-L-threonine - 101759-72-2

Description

Boc-N-methyl-L-threonine, also known as N-(tert-Butoxycarbonyl)-N-methyl-L-threonine, is a derivative of the amino acid threonine. It is commonly used in organic synthesis, particularly in peptide chemistry, due to its protected form which allows for selective reactions without affecting the amino group. The compound is crucial in the synthesis of peptides and other complex molecules where the amino group needs to be temporarily blocked.

Synthesis and Applications

Boc-N-methyl-L-threonine is synthesized by protecting the amino group of N-methyl-L-threonine with a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The compound is used in various chemical reactions, including peptide coupling reactions, where it serves as a building block for more complex peptides.

Biological Significance

While Boc-N-methyl-L-threonine itself is not biologically active, its role in peptide synthesis makes it significant for biological applications. Peptides synthesized using this compound can have various biological activities, depending on their structure and the specific amino acid sequence.

Research Findings

Research on Boc-N-methyl-L-threonine is primarily focused on its use in organic synthesis rather than its biological activity. Studies often involve the synthesis of peptides or other compounds where this threonine derivative is used as a starting material. For instance, in peptide synthesis, the Boc group is used to protect the amino group, allowing for selective reactions at other sites on the molecule.

Comparison with Related Compounds

Boc-N-methyl-L-threonine can be compared with other threonine derivatives, such as Boc-N-methyl-O-benzyl-L-threonine, which has an additional benzyl group protecting the hydroxyl group of threonine. This additional protection allows for further selective reactions without affecting the hydroxyl group.

CompoundMolecular FormulaMolecular WeightCAS Number
Boc-N-methyl-L-threonineC10_{10}H19_{19}NO5_5233.26 g/mol101759-72-2
Boc-N-methyl-O-benzyl-L-threonineC17_{17}H25_{25}NO5_5323.38 g/mol64263-80-5
CAS No. 101759-72-2
Product Name Boc-N-methyl-L-threonine
Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
IUPAC Name (2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Standard InChI InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1
Standard InChIKey NHXZARPGSOCYMJ-RQJHMYQMSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O
SMILES CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O
Canonical SMILES CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O
Synonyms Boc-N-methyl-L-threonine;101759-72-2;L-Threonine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-;BOC-N-ME-THR-OH;SCHEMBL1486174;CTK8B2905;ZINC2392274;ANW-41297;AKOS015908219;AJ-35823;AK-89024;SC-20598;RT-011785;X5878;B-6259;I14-24514;N-ALPHA-(T-BUTYLOXYCARBONYL)-N-ALPHA-METHYL-L-THREONINE;(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoicacid
PubChem Compound 7010685
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

233.2608 g/mol